

Experimental Protocols and Method Parameters at a Glance

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Compound Focus: Ombitasvir

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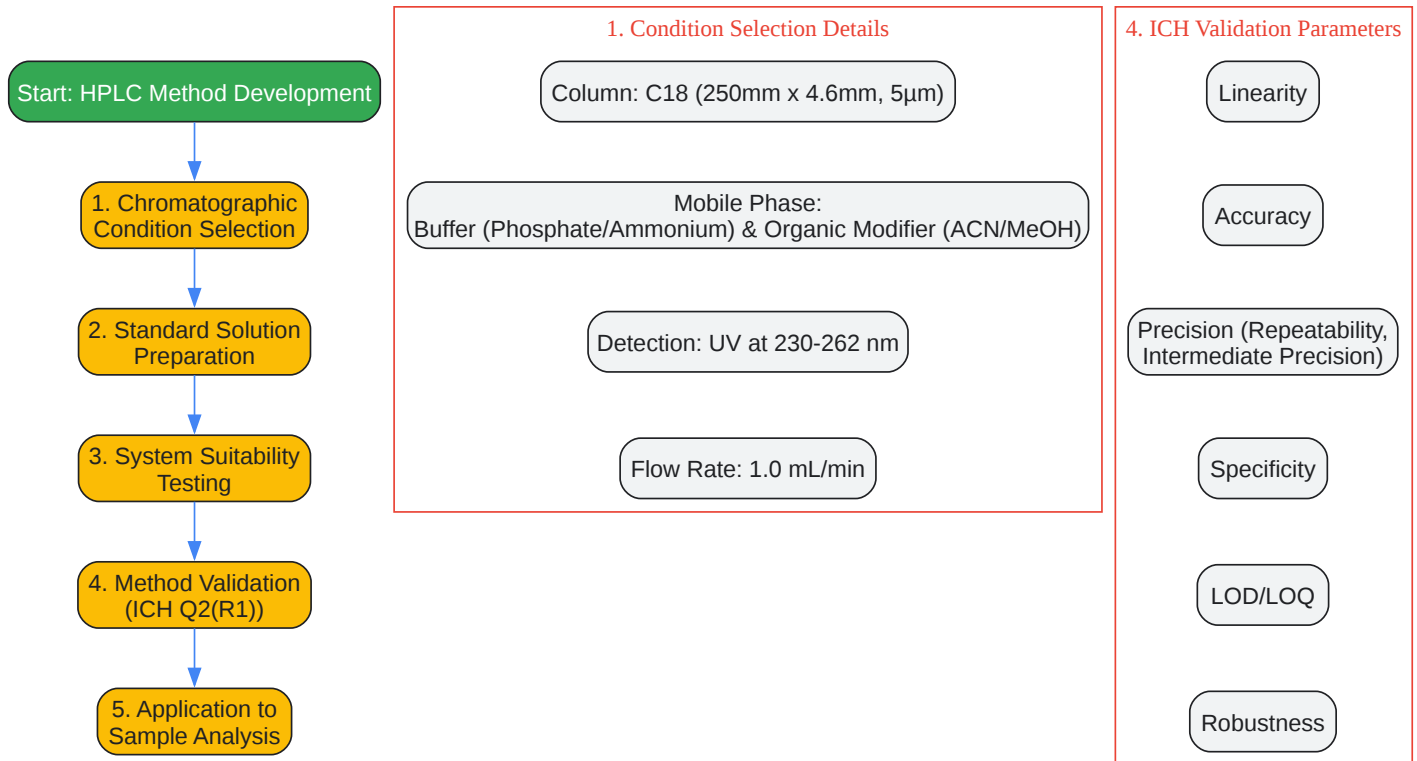
The table below summarizes key validated RP-HPLC methods for the simultaneous estimation of **Ombitasvir** (OMB), Paritaprevir (PAR), and Ritonavir (RIT), detailing their core parameters as per ICH guidelines.

Method Feature	Conventional RP-HPLC [1] [2]	Eco-Friendly Micellar-HPLC [3]	Bioanalytical Method (Human Plasma) [4]
Stationary Phase	Inertsil ODS-C18 (250 x 4.6 mm, 5µm) [2]	Core-shell C18 (150 x 4.6 mm, 5µm) [3]	Intersil ODS C18 (250 x 4.6 mm, 5µm) [4]
Mobile Phase	Phosphate Buffer (pH 4.5-6.2):ACN:MeOH [1] [2]	0.15M SLS & 0.01M Phosphate (pH 6.2):Ethanol (56:44) [3]	1mM Ammonium Buffer (pH 6.5):ACN:MeOH (60:20:20) [4]
Detection Wavelength	254 nm - 262 nm [1] [2]	254 nm [3]	230 nm [4]
Flow Rate	1.0 mL/min [1] [2]	1.0 mL/min [3]	1.0 mL/min [4]
Retention Time (min)	OMB: ~2.98; PAR: ~3.77; RIT: ~4.70 [2]	Not explicitly stated (Chromatogram provided) [3]	OMB: 7.8; RIT: 5.7; PAR: 12.8 [4]

Method Feature	Conventional RP-HPLC [1] [2]	Eco-Friendly Micellar-HPLC [3]	Bioanalytical Method (Human Plasma) [4]
Linearity Range	OMB: 3.13-18.75 µg/mL; PAR: 18.75-112.5 µg/mL; RIT: 12.5-75 µg/mL [1]	3-100 µg/mL for all drugs [3]	OMB: 0.25-2.0 µg/mL; PAR & RIT: 0.15-1.2 µg/mL [4]
Regression Coefficient (R²)	> 0.999 [1]	> 0.999 [3]	> 0.999 [4]
Key Advantages	Robust, well-established, high precision, suitable for quality control (QC) of tablets [1] [2]	Green, cost-effective, uses less toxic solvents, suitable for high-throughput QC [3]	Designed for complex biological matrices, uses liquid-liquid extraction, applicable to pharmacokinetic studies [4]

Detailed Experimental Protocols

For researchers to replicate these methods, a deeper dive into the experimental workflows is essential. The following diagram outlines the general workflow for developing and validating an RP-HPLC method according to ICH guidelines.



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Standard Solution and Sample Preparation

- **Standard Stock Solutions:** Typically prepared by accurately weighing and dissolving **Ombitasvir**, Paritaprevir, and Ritonavir in a solvent mixture, often **water and ethanol or methanol (50:50 v/v)**, to achieve a concentration of **100 µg/mL** [3] [4]. Working standards are then prepared by serial dilution.
- **Tablet Sample Preparation (for QC):** For pharmaceutical dosage forms (tablets), the average weight of one tablet is calculated. A quantity equivalent to one tablet is dissolved in a volumetric flask with

the solvent mixture, followed by sonication and filtration before analysis [3] [2].

- **Plasma Sample Preparation (for Bioanalysis):** For spiked human plasma, the samples require a **liquid-liquid extraction** process. An aliquot of plasma is treated with an organic solvent like **ethyl acetate**, vortexed, and centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection [4].

Performance Data Against ICH Guidelines

All developed methods are validated per ICH Q2(R1) guidelines. The table below collates the results for key validation parameters, demonstrating that each method is fit for its intended purpose.

Validation Parameter	Conventional RP-HPLC [1] [5] [2]	Eco-Friendly Micellar-HPLC [3]	Bioanalytical Method (Human Plasma) [4]
Precision (% RSD)	Intra-day & Inter-day RSD < 2% [2]	RSD < 2% for retention time and area [3]	Intra-day & Inter-day RSD < 2% [4]
Accuracy (% Recovery)	98-102% [2]	98-102% [3]	OMB: 101.42%; RIT: 99.81%; PAR: 100.38% [4]
Specificity	No interference from excipients or degradation products [1] [2]	Baseline separation of all three drugs; no interference [3]	No interference from plasma components [4]
LOD / LOQ	LOD: 0.29-1.8 µg/mL; LOQ: 0.90-5.7 µg/mL [2]	LOD: 0.1-0.5 µg/mL; LOQ: 0.3-1.5 µg/mL [3]	Not explicitly stated for LOD/LOQ
Robustness	Deliberate variations in flow rate, mobile phase pH, and temperature were within acceptable limits [1] [2]	Method robust against small changes in micellar concentration and pH [3]	Validated for stability in plasma during storage and processing [4]

Key Insights for Method Selection

- **For Routine Quality Control of Pharmaceuticals:** The **Conventional RP-HPLC** methods are the most straightforward and widely implemented. They offer excellent reliability, precision, and are supported by extensive validation data, making them a safe and effective choice for analyzing tablet dosage forms [1] [2].
- **For Sustainable and Cost-Effective Analysis:** The **Micellar-HPLC** method is a superior green alternative. It significantly reduces the consumption and disposal of toxic acetonitrile, replacing it with a less hazardous ethanolic micellar solution. This makes it more economical and environmentally friendly without compromising on performance [3].
- **For Preclinical and Clinical Pharmacokinetic Studies:** The **Bioanalytical method** is specifically designed for this purpose. The use of liquid-liquid extraction effectively separates the analytes from the complex plasma matrix, and the validation confirms the method's reliability for measuring drug concentrations in biological systems [4].

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